molecular formula C12H8O3S B1204575 7H-furo[3,2-g][1]benzopyran-7-thione,9-methoxy- CAS No. 72142-97-3

7H-furo[3,2-g][1]benzopyran-7-thione,9-methoxy-

Katalognummer: B1204575
CAS-Nummer: 72142-97-3
Molekulargewicht: 232.26 g/mol
InChI-Schlüssel: PAGXNNWUSDPOFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7H-furo[3,2-g][1]benzopyran-7-thione,9-methoxy- is a chemical compound known for its unique structure and properties It belongs to the class of furobenzopyrans, which are characterized by a fused furan and benzopyran ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7H-furo[3,2-g][1]benzopyran-7-thione,9-methoxy- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a methoxy-substituted benzopyran with a sulfur-containing reagent to introduce the thione group. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to ensure consistency in the final product .

Analyse Chemischer Reaktionen

Types of Reactions

7H-furo[3,2-g][1]benzopyran-7-thione,9-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or hydrocarbons .

Wissenschaftliche Forschungsanwendungen

7H-furo[3,2-g][1]benzopyran-7-thione,9-methoxy- has several applications in scientific research:

Wirkmechanismus

The mechanism by which 7H-furo[3,2-g][1]benzopyran-7-thione,9-methoxy- exerts its effects involves its interaction with molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, altering their function. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7H-furo[3,2-g][1]benzopyran-7-thione,9-methoxy- is unique due to its thione group, which imparts distinct reactivity compared to similar compounds. This makes it particularly valuable in synthetic chemistry and biological studies, where specific interactions with biomolecules are desired .

Eigenschaften

CAS-Nummer

72142-97-3

Molekularformel

C12H8O3S

Molekulargewicht

232.26 g/mol

IUPAC-Name

9-methoxyfuro[3,2-g]chromene-7-thione

InChI

InChI=1S/C12H8O3S/c1-13-12-10-8(4-5-14-10)6-7-2-3-9(16)15-11(7)12/h2-6H,1H3

InChI-Schlüssel

PAGXNNWUSDPOFA-UHFFFAOYSA-N

SMILES

COC1=C2C(=CC3=C1OC=C3)C=CC(=S)O2

Kanonische SMILES

COC1=C2C(=CC3=C1OC=C3)C=CC(=S)O2

Key on ui other cas no.

72142-97-3

Synonyme

8-methoxythionepsoralen
8-MOTP

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.